

An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid

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Compound of Interest

Compound Name: 4-(Methoxymethyl)phenylboronic acid

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Abstract

4-(Methoxymethyl)phenylboronic acid, CAS Number 279262-11-2, is a versatile arylboronic acid derivative that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, including the reactive boronic acid moiety and the modifying methoxymethyl group, make it a key reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a detailed focus on its role in the Suzuki-Miyaura coupling reaction. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides robust protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.^[1] These compounds are valued for their stability, low toxicity, and functional group tolerance.^[1] **4-(Methoxymethyl)phenylboronic acid** distinguishes itself through the presence of a methoxymethyl ether group at the para position. This group can enhance solubility and modify the electronic properties of the phenyl ring, influencing reactivity in coupling reactions.

[2] Its application spans drug development, materials science, and the synthesis of complex organic molecules and biologically active compounds.[2]

Physicochemical Properties and Characterization

A precise understanding of the reagent's properties is fundamental to its effective application.

4-(Methoxymethyl)phenylboronic acid is typically a white to off-white crystalline powder under standard conditions.[2]

Property	Value	Source
CAS Number	279262-11-2	[2][3]
Molecular Formula	C ₈ H ₁₁ BO ₃	[2]
Molecular Weight	165.98 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[2]
Purity	Typically ≥97%	[4]
Solubility	Slightly soluble in water	[3]
Storage	Store at room temperature under an inert atmosphere	[5][6]
MDL Number	MFCD03788426	[2][3]
IUPAC Name	[4-(methoxymethyl)phenyl]boronic acid	[3]

Standard characterization techniques include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity. The boronic acid functional group also makes it amenable to titration for assay determination.[2]

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of **4-(Methoxymethyl)phenylboronic acid** provides insight into potential impurities. A common

laboratory and industrial approach involves the reaction of a corresponding aryl halide, such as 4-(methoxymethyl)bromobenzene, with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate like trimethyl borate. Subsequent acidic hydrolysis yields the final boronic acid product.

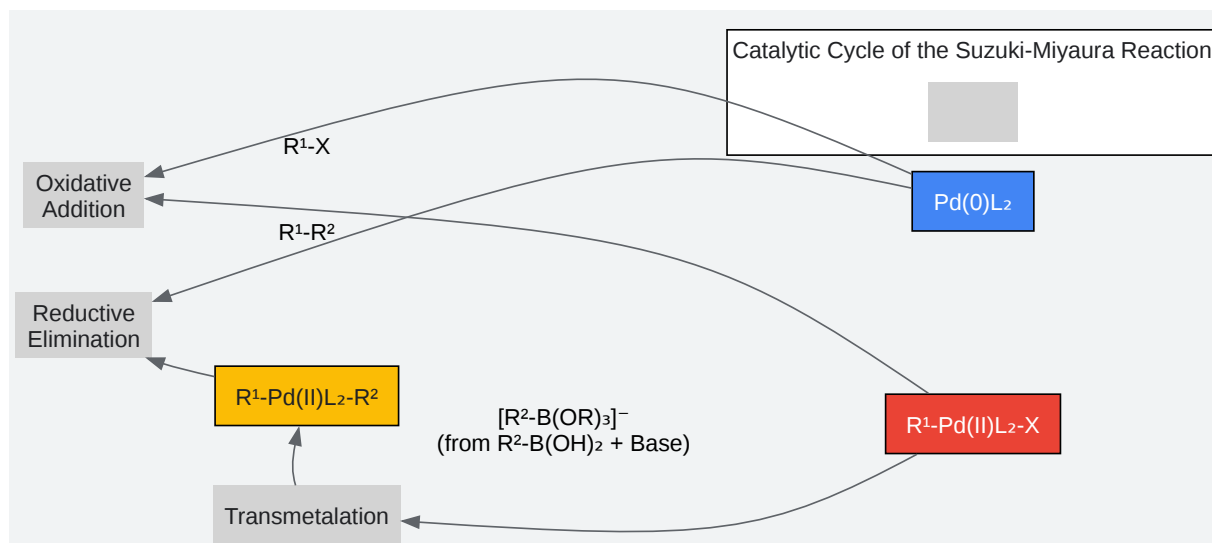
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of **4-(Methoxymethyl)phenylboronic acid**, enabling the formation of a $C(sp^2)-C(sp^2)$ bond between the boronic acid and an aryl or vinyl halide/triflate.^{[7][8]} This reaction is a pillar of modern pharmaceutical and materials chemistry for constructing biaryl scaffolds.^[9]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.^{[10][11]} The generally accepted mechanism involves three key steps:^[8]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.^[10]
- **Transmetalation:** The boronic acid is activated by a base to form a more nucleophilic boronate species.^[1] This species then transfers its organic group (the 4-(methoxymethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.



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Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling using **4-(Methoxymethyl)phenylboronic acid**.

Objective: To synthesize 4'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

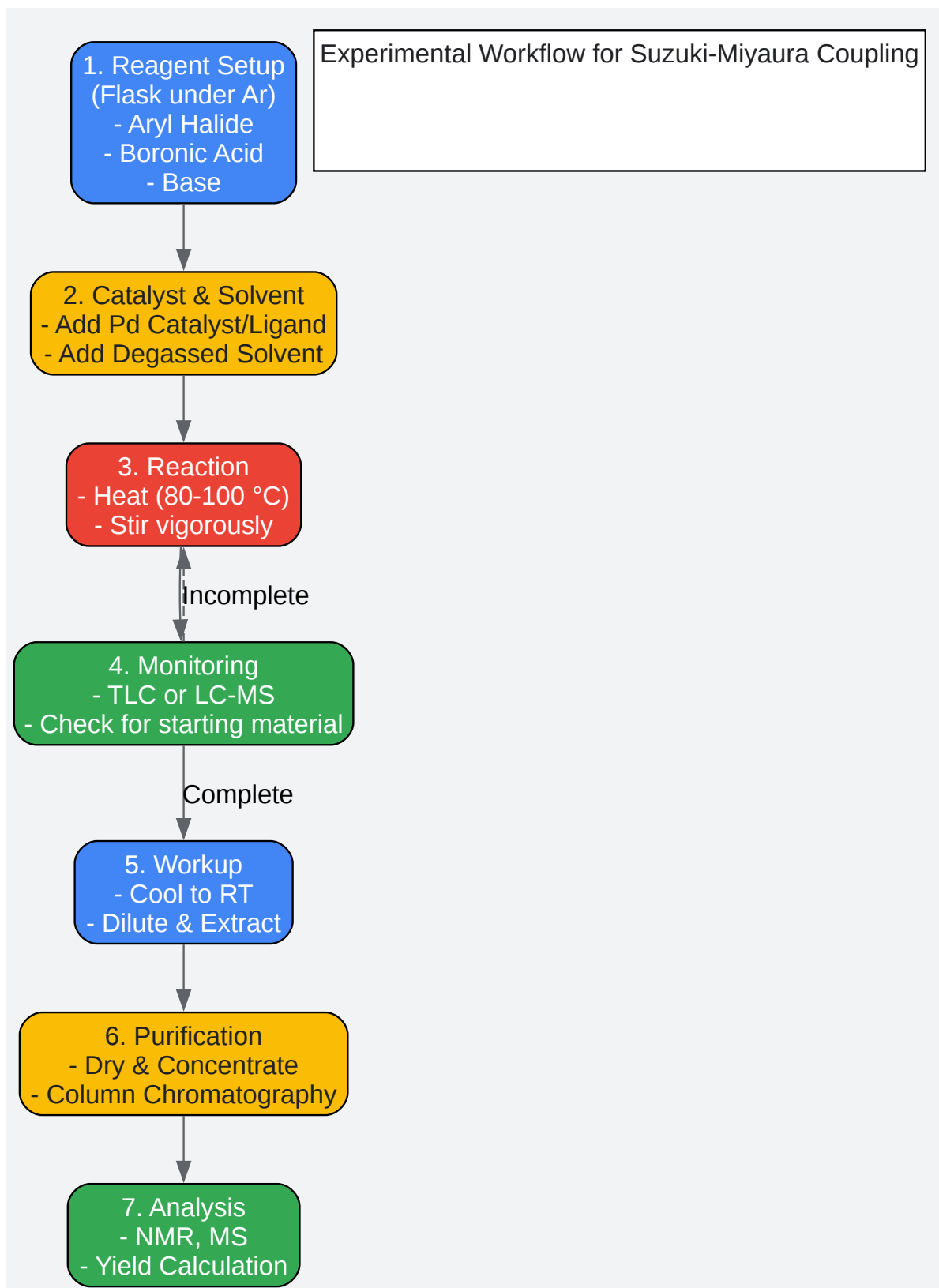
- 4-Bromobenzonitrile (Electrophile)
- **4-(Methoxymethyl)phenylboronic acid** (Nucleophile, 1.2 equiv.)
- Palladium(II) Acetate ($Pd(OAc)_2$, 0.01 equiv.)

- Triphenylphosphine (PPh_3 , 0.04 equiv.) or a more advanced ligand like SPhos
- Potassium Carbonate (K_2CO_3 , 2.0 equiv.), anhydrous
- 1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated
- Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

- Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum and backfill with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability and preventing boronic acid decomposition.
- Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), **4-(Methoxymethyl)phenylboronic acid** (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The excess boronic acid drives the reaction to completion, while the base is essential for activating the boronic acid for transmetalation.^[1]
- Catalyst Pre-formation/Addition: In a separate vial, briefly mix the palladium acetate and phosphine ligand in a small amount of the reaction solvent before adding to the main flask. Alternatively, a pre-catalyst like $\text{Pd}(\text{PPh}_3)_4$ can be added directly.
- Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. The aqueous component is crucial for dissolving the base and facilitating the formation of the active boronate species.
- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. The organic extracts contain the desired product.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.



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